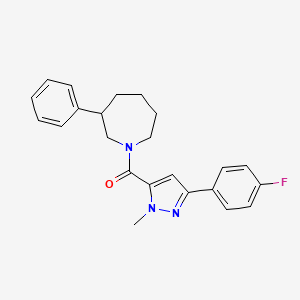

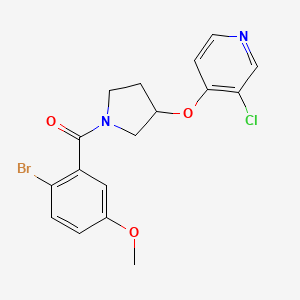

![molecular formula C15H15N3O3S B2509535 N-(2-methoxy-5-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-88-2](/img/structure/B2509535.png)

N-(2-methoxy-5-methylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are important in medicinal chemistry as they are structural analogs of purines, which are components of nucleic acids .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions. For instance, a series of 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines were synthesized via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substitutions possible on the pyrimidine ring. For example, 5-bromo-2-methoxy-4-(methylsulfanyl)pyrimidine is a known compound .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, the 2-methyl group side chain of pyrimidine can be oxidized to a carboxyl group by oxidizing agents such as potassium permanganate .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their structure. For example, 2-Methoxy-5-methylphenyl isothiocyanate is a solid at room temperature .Scientific Research Applications

Synthesis and Biological Activity

A study by Abu‐Hashem et al. (2020) synthesized novel compounds including N-(thiazolo[3,2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide derivatives. These compounds were evaluated for their COX-1/COX-2 inhibition and showed significant analgesic and anti-inflammatory activities, with certain compounds exhibiting high COX-2 selectivity indices and comparable efficacy to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Cytotoxicity Studies

Hassan et al. (2014) focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives. These compounds were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of such derivatives in cancer research (Hassan et al., 2014).

Anti-inflammatory Applications

Tozkoparan et al. (1998) synthesized 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters and demonstrated their anti-inflammatory activity using the carrageenan hind paw edema test. One compound with a 2-methoxyphenyl group showed potent activity, suggesting a potential for developing new anti-inflammatory agents (Tozkoparan et al., 1998).

Antimicrobial and Antifungal Applications

Further research into the antimicrobial activity of derivatives, as described by Kolisnyk et al. (2015), showed that novel compounds had significant activity against Proteus vulgaris and Pseudomonas aeruginosa. One compound, in particular, demonstrated broad-spectrum antimicrobial efficacy, exceeding that of reference drugs like streptomycin and metronidazole (Kolisnyk et al., 2015).

Mechanism of Action

Target of Action

Similar thiazolopyrimidine compounds have been reported to exhibit anticancer activities , suggesting potential targets within cancer-related pathways.

Mode of Action

Thiazolopyrimidines, in general, are known to interact with their targets and disrupt their genetic pathways , which could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Biochemical Pathways

Given the anticancer activities of similar thiazolopyrimidine compounds , it can be inferred that the compound may affect pathways related to cell proliferation, apoptosis, and DNA synthesis.

Result of Action

Similar thiazolopyrimidine compounds have been reported to exhibit potent cytotoxic activity , suggesting that this compound may also induce cell death in cancer cells.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-9-3-4-12(21-2)11(7-9)17-13(19)10-8-16-15-18(14(10)20)5-6-22-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGRDKSNAUXVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

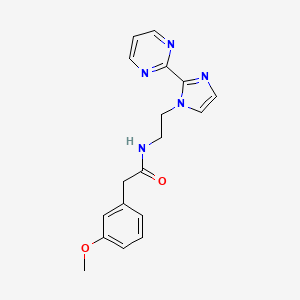

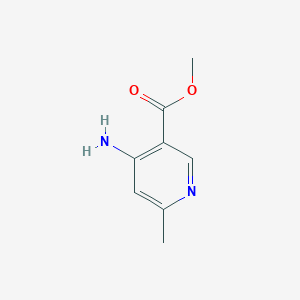

![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509455.png)

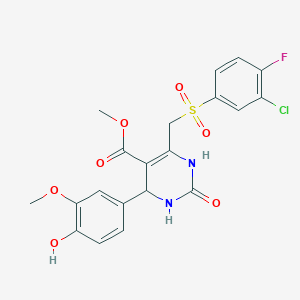

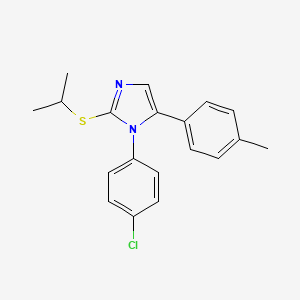

![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)

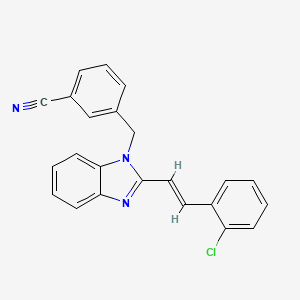

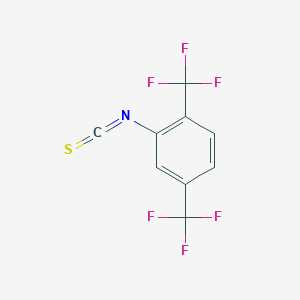

![dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine](/img/structure/B2509460.png)

![N-cyclohexyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2509464.png)

![[(Dimethylamino)sulfonyl]methylbenzylamine](/img/structure/B2509466.png)

![5-methyl-9-phenethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2509472.png)